molecular formula C17H19ClO3 B4971671 1-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2-methylbenzene

1-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2-methylbenzene

Cat. No.: B4971671
M. Wt: 306.8 g/mol
InChI Key: OIEMIDCMEYHRPF-UHFFFAOYSA-N
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Description

1-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2-methylbenzene is an organic compound with the molecular formula C17H19ClO3 It belongs to the class of methoxybenzenes and is characterized by the presence of a chloro group, two methoxy groups, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2-methylbenzene typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-chloro-2-methylbenzene and 2-methoxy-4-methylphenol.

    Etherification: The first step involves the etherification of 2-methoxy-4-methylphenol with an appropriate ethylene glycol derivative to form 2-(2-methoxy-4-methylphenoxy)ethanol.

    Chlorination: The next step is the chlorination of 1-chloro-2-methylbenzene to introduce the chloro group at the desired position.

    Coupling Reaction: Finally, the coupling of the chlorinated intermediate with 2-(2-methoxy-4-methylphenoxy)ethanol under basic conditions yields the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the chloro group or to modify the aromatic ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

    Substitution: Formation of amines or thiols derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dechlorinated or hydrogenated products.

Scientific Research Applications

1-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2-methylbenzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-chloro-2-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene
  • 1-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene
  • 1-chloro-4-[2-(2-methoxyphenoxy)ethoxy]-2-methylbenzene

Uniqueness

1-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2-methylbenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO3/c1-12-4-7-16(17(10-12)19-3)21-9-8-20-14-5-6-15(18)13(2)11-14/h4-7,10-11H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEMIDCMEYHRPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOC2=CC(=C(C=C2)Cl)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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